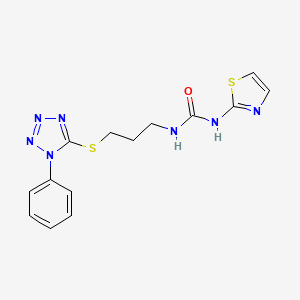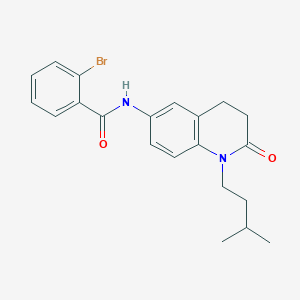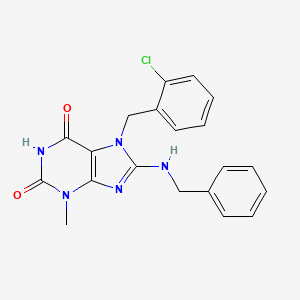![molecular formula C24H14ClN5O3 B2863437 7-(1,3-Benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-4-methyl-5-isoxazolyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 860650-22-2](/img/structure/B2863437.png)
7-(1,3-Benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-4-methyl-5-isoxazolyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically involve identifying the compound’s IUPAC name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages and reaction conditions.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Molecular Docking
Complex molecules like the one mentioned often undergo synthesis for the exploration of their chemical properties and potential applications in medicinal chemistry. Molecular docking studies are commonly performed to predict the molecule's behavior in biological systems, such as its binding affinity to specific proteins, which can be crucial in the development of new pharmaceuticals. For example, the synthesis of novel pyridine and fused pyridine derivatives has led to the discovery of compounds with moderate to good binding energies towards target proteins, indicating potential for further pharmaceutical development (Flefel et al., 2018).
Antimicrobial and Antifungal Evaluation
Compounds with complex structures are also evaluated for their antimicrobial and antifungal activities. The synthesis of new derivatives and their subsequent evaluation against various microorganisms can lead to the discovery of new agents with potential therapeutic applications. For instance, synthesized compounds based on pyridine and triazine derivatives have shown significant antimicrobial activity, highlighting their potential in addressing microbial resistance issues (Abdel-Monem, 2010).
Development of Heterocyclic Derivatives
The development of heterocyclic derivatives from complex molecules is a crucial area of research, often leading to the discovery of new materials with unique properties. These derivatives can have various applications, including as catalysts, in material science, and in pharmaceuticals. The synthesis and characterization of such derivatives expand the chemical space for new drug development and other scientific applications. Research has shown that heterocyclic compounds exhibit a range of biological activities, further underscoring their importance in scientific research (Suresh et al., 2016).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards. It may also involve recommending appropriate safety precautions when handling the compound.
Future Directions
This involves suggesting potential areas for further research, such as new reactions that the compound could undergo, or new applications for the compound in fields like medicine or materials science.
Please note that these are general steps and the specific details would depend on the particular compound being studied. For a comprehensive analysis of a specific compound, I would recommend consulting a chemistry textbook or a scientific literature database. Please remember to handle all chemicals safely and in accordance with relevant safety guidelines.
properties
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-4-methyl-1,2-oxazol-5-yl]-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14ClN5O3/c1-13-21(16-4-2-3-5-18(16)25)29-33-22(13)23-27-24-17(11-26)15(8-9-30(24)28-23)14-6-7-19-20(10-14)32-12-31-19/h2-10H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYWSXRTIAAOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C2=CC=CC=C2Cl)C3=NN4C=CC(=C(C4=N3)C#N)C5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(1,3-Benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-4-methyl-5-isoxazolyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

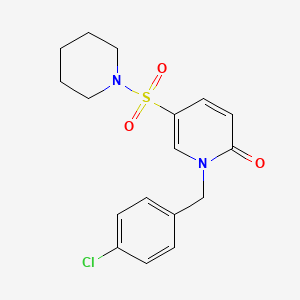
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2863355.png)


![2-methyl-4-(piperidin-1-yl)-2H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B2863364.png)

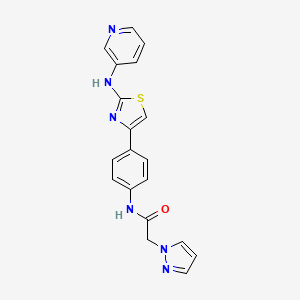

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2863371.png)
